molecular formula C11H10ClFO3 B6273133 rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans CAS No. 1807885-08-0

rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans

Cat. No. B6273133
CAS RN: 1807885-08-0
M. Wt: 244.6
InChI Key:
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Description

Rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans (hereafter referred to as rac-CFCA) is an organofluorine compound with a wide range of applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of synthetic organic chemistry, materials science, and biochemistry. In

Scientific Research Applications

Rac-CFCA has a wide range of applications in various scientific fields. In synthetic organic chemistry, rac-CFCA is used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In materials science, rac-CFCA is used as a precursor for the synthesis of polymers and other materials with interesting optical and electrical properties. In biochemistry, rac-CFCA is used as a tool to study the structure and function of proteins, enzymes, and other biological molecules.

Mechanism of Action

The mechanism of action of rac-CFCA is not well understood. It is believed that rac-CFCA interacts with proteins and other biological molecules through hydrogen bonding and other non-covalent interactions. The exact nature of these interactions is not known, but they are believed to be important for the biological activity of rac-CFCA.
Biochemical and Physiological Effects
Rac-CFCA has been found to have a variety of biochemical and physiological effects. In cell culture studies, rac-CFCA has been found to inhibit the growth of cancer cells and induce apoptosis. In animal studies, rac-CFCA has been found to reduce inflammation and improve learning and memory. Rac-CFCA has also been found to have anti-bacterial and anti-viral properties.

Advantages and Limitations for Lab Experiments

Rac-CFCA has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and can be safely handled in the laboratory. However, rac-CFCA is not soluble in water and must be dissolved in organic solvents before use. This can be a limitation in some experiments.

Future Directions

There are a number of potential future directions for research on rac-CFCA. These include further investigation into the mechanism of action of rac-CFCA and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient methods for the synthesis of rac-CFCA and to explore its potential applications in other fields. Finally, further research is needed to develop new and improved ways to use rac-CFCA in laboratory experiments.

Synthesis Methods

Rac-CFCA can be synthesized in a two-step process using 4-chloro-3-fluorobenzaldehyde and ethyl acetoacetate. In the first step, the aldehyde reacts with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate product, 4-chloro-3-fluorobenzoyl ethyl acetoacetate. In the second step, the intermediate product undergoes a Claisen rearrangement to yield rac-CFCA. The reaction is carried out in an inert atmosphere to prevent oxidation of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans involves the following steps: protection of the carboxylic acid group, formation of the oxolane ring, introduction of the chloro and fluoro substituents, and deprotection of the carboxylic acid group.", "Starting Materials": [ "2,3-dihydroxybenzoic acid", "4-chloro-3-fluoroaniline", "ethyl chloroformate", "triethylamine", "1,2-propanediol", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of the carboxylic acid group: 2,3-dihydroxybenzoic acid is treated with ethyl chloroformate and triethylamine to form the corresponding ethyl ester. The ester is then treated with 1,2-propanediol and a catalytic amount of hydrochloric acid to form the corresponding cyclic acetal.", "Formation of the oxolane ring: The cyclic acetal is treated with sodium hydride and 4-chloro-3-fluoroaniline to form the corresponding oxolane ring.", "Introduction of the chloro and fluoro substituents: The oxolane ring is treated with acetic anhydride and triethylamine to form the corresponding acetylated intermediate. The intermediate is then treated with sodium hydroxide to remove the acetyl group and form the desired product.", "Deprotection of the carboxylic acid group: The product is treated with hydrochloric acid and diethyl ether to remove the cyclic acetal and reveal the carboxylic acid group." ] }

CAS RN

1807885-08-0

Molecular Formula

C11H10ClFO3

Molecular Weight

244.6

Purity

95

Origin of Product

United States

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